![molecular formula C12H11FN2OS B3005179 N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 892351-86-9](/img/structure/B3005179.png)
N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product. The synthesis is often optimized to increase yield and reduce cost .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule . The structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. These can include its melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Analgesic Development
This compound has been studied for its potential use in developing new analgesics. The structural similarity to fentanyl analogs suggests that it may interact with opioid receptors, offering pain relief capabilities. Research indicates that modifications in the fentanyl structure can result in compounds with significant analgesic properties, potentially leading to the development of new pain management solutions .
Antimicrobial Agents
Derivatives of this compound have shown promising results as antimicrobial agents. Studies on similar structures have demonstrated efficacy against various bacterial and fungal strains, which could lead to the development of new antimicrobial treatments, especially in the face of rising antibiotic resistance.
Antitubercular Therapy
The thiazole carboxamide moiety present in the compound is of particular interest for antitubercular properties. Research on related molecules has highlighted their potential in treating tuberculosis, which remains a significant global health challenge due to the emergence of multidrug-resistant strains.
Antiviral Research
Compounds with similar structures have been evaluated for their antiviral activities, including against the H5N1 influenza virus. This suggests that “N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide” could be a candidate for developing antiviral therapeutics, an area of high importance given the ongoing challenges with viral pandemics.
Oncology and Cancer Treatment
The compound has been associated with anticancer research, where derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines. This indicates its potential application in creating new treatments for cancer, a field that continually seeks more effective and less toxic therapeutic options.
Forensic Science
In forensic toxicology, compounds like “N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide” can be used as reference materials for identifying new synthetic opioids in biological samples, which is essential for addressing the opioid crisis .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBSTNPCYGVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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